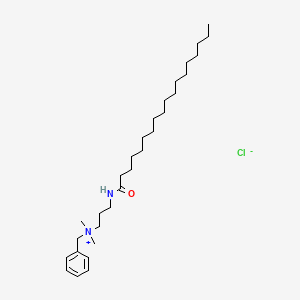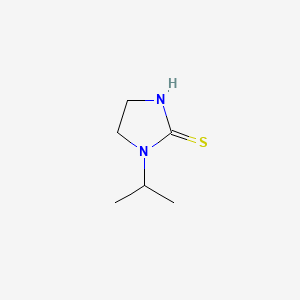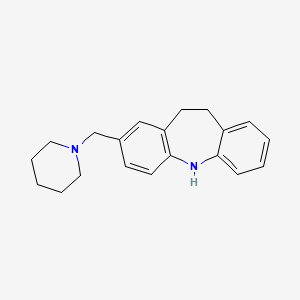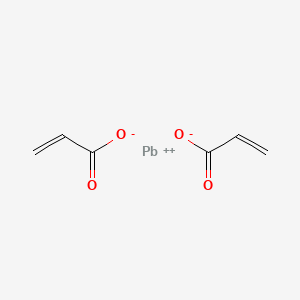
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate, also known as MQC, is a heterocyclic compound that belongs to the quinoline family. It is a synthetic molecule that has shown potential in various scientific research applications due to its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Quinoline derivatives are pivotal scaffolds in drug discovery. They are known for their broad spectrum of biological responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate can be utilized in the synthesis of potential drug candidates, especially in the search for new therapeutic agents with improved efficacy and reduced side effects.
Anticancer Research
Quinolines exhibit significant anticancer properties. They can interfere with various cellular processes that are crucial for cancer cell survival, such as DNA replication and cell division . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate could be explored for its potential use in creating anticancer drugs, possibly leading to treatments that are more targeted and less toxic than current chemotherapy options.
Antimicrobial Agents
The antimicrobial activity of quinoline derivatives makes them excellent candidates for developing new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can combat resistant strains of bacteria . Research into Ethyl 7-methoxy-2-methylquinoline-3-carboxylate could contribute to this field by providing a new class of antimicrobial agents.
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives have shown anti-inflammatory effects, which could be harnessed in the development of anti-inflammatory drugs . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate might be used to synthesize compounds that can effectively reduce inflammation without the side effects associated with current medications.
Antioxidant Properties
Oxidative stress is implicated in many diseases, including neurodegenerative disorders. Quinolines have antioxidant properties that can neutralize free radicals and reduce oxidative damage . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate could be investigated for its antioxidant capacity, potentially leading to the development of neuroprotective drugs.
Antimalarial Activity
Quinoline derivatives have a long history of use in treating malaria. The antimalarial activity of these compounds is well-documented, and they continue to be important in the fight against this disease . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate may offer a new avenue for creating antimalarial drugs that are effective against drug-resistant strains of the malaria parasite.
Tuberculosis Treatment
Tuberculosis (TB) remains a global health challenge. Quinoline derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes TB . Research into Ethyl 7-methoxy-2-methylquinoline-3-carboxylate could lead to new treatments for TB, particularly in cases where the bacterium has developed resistance to standard drugs.
Green Chemistry Applications
The synthesis of quinoline derivatives can be achieved through green chemistry approaches, which aim to reduce the environmental impact of chemical processes . Ethyl 7-methoxy-2-methylquinoline-3-carboxylate could be synthesized using eco-friendly methods, contributing to the development of sustainable practices in chemical research and industry.
Wirkmechanismus
Target of Action
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate is a derivative of quinoline , a heterocyclic compound that has been widely studied for its diverse biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for Ethyl 7-methoxy-2-methylquinoline-3-carboxylate remain to be elucidated.
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structural features .
Eigenschaften
IUPAC Name |
ethyl 7-methoxy-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(16)12-7-10-5-6-11(17-3)8-13(10)15-9(12)2/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAUGLDGHONGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406102 | |
| Record name | ethyl 7-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86210-91-5 | |
| Record name | ethyl 7-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86210-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















